molecular formula C26H36N2O2 B2586057 2-(3,4-Dimethoxyphenyl)-1-undecylbenzimidazole CAS No. 477542-98-6

2-(3,4-Dimethoxyphenyl)-1-undecylbenzimidazole

Cat. No. B2586057
CAS RN: 477542-98-6
M. Wt: 408.586
InChI Key: ZYEYBOFFVKKXEY-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dimethoxyphenyl)-1-undecylbenzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure, particularly the benzimidazole portion, is part of many important biomolecules, including vitamins and cofactors .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a benzimidazole core, with a 3,4-dimethoxyphenyl group attached at the 2-position, and an undecyl group at the 1-position .


Chemical Reactions Analysis

As a benzimidazole derivative, this compound might be expected to participate in reactions typical of benzimidazoles. These could include various substitution reactions at the benzimidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the benzimidazole ring might confer aromaticity, while the undecyl group would likely make the compound more hydrophobic .

Scientific Research Applications

Antimicrobial and Antifungal Applications

One study highlighted the synthesis of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives, which demonstrated significant in vitro antimicrobial activity, suggesting the potential of related compounds in combating microbial infections (Mohana, 2013).

Antitumor Activities

Research on 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole and its analogs has shown potent and selective antitumor properties against lung, colon, and breast cancer cell lines, indicating a promising avenue for cancer therapy development (Mortimer et al., 2006). Another study synthesized a series of 2-phenylbenzimidazoles, testing the hypothesis that these compounds retain potent antitumor activity with superior pharmaceutical properties compared to previous series, although they were generally less active in vitro against breast cancer cell lines (Kadri et al., 2008).

Antioxidant Properties

Compounds with a 2-arylbenzimidazole structure have been evaluated for their antioxidant activities, showing that some derivatives possess significant antioxidant properties and could reduce oxidative stress and cell death, highlighting their potential in therapeutic applications for diseases associated with oxidative stress (Zhou et al., 2013).

DNA Interaction Studies

A novel class of symmetric bisbenzimidazole-based DNA minor groove-binding agents has been synthesized, showing significant antitumor activity. These compounds, including those with dimethoxyphenyl groups, interact with DNA in a specific manner, potentially offering a new approach to cancer treatment (Mann et al., 2001).

Chemical Synthesis and Drug Development

A study on benzimidazoline-dimethoxypyrene highlighted its effectiveness in photoinduced electron transfer-promoted reductive transformations of organic compounds, suggesting its utility in synthetic chemistry and drug development processes (Hasegawa et al., 2009).

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. Standard safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. For example, if it showed bioactivity, it could be further developed as a therapeutic agent .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-undecylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O2/c1-4-5-6-7-8-9-10-11-14-19-28-23-16-13-12-15-22(23)27-26(28)21-17-18-24(29-2)25(20-21)30-3/h12-13,15-18,20H,4-11,14,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEYBOFFVKKXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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